molecular formula C8H6ClN3O2 B8226438 6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid

6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B8226438
M. Wt: 211.60 g/mol
InChI Key: WJYXGPZJJSKLOS-UHFFFAOYSA-N
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Description

6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a chlorine atom at position 6, a methyl group at position 3, and a carboxylic acid moiety at position 2. Its molecular formula is C₈H₆ClN₃O₂, with a molecular weight of 211.61 g/mol (calculated from structural analogs in ). The carboxylic acid group enhances solubility and enables further derivatization, while the chlorine and methyl substituents influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-7(8(13)14)10-6-3-2-5(9)11-12(4)6/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYXGPZJJSKLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1N=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Functionalized Pyridazine Precursors

The imidazo[1,2-b]pyridazine core is typically constructed via cyclization reactions. A patent detailing the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (CN112321592B) provides a foundational approach. While the target compound differs in substituents (carboxylic acid at position 2 vs. nitrile at position 3), analogous strategies can be extrapolated:

  • Starting Material : 3-Amino-6-chloropyridazine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate formamidine.

  • Cyclization : Bromoacetonitrile introduces the methyl group and facilitates ring closure under elevated temperatures (50–160°C).

For the 2-carboxylic acid derivative, bromoacetic acid derivatives (e.g., ethyl bromoacetate) may replace bromoacetonitrile, followed by ester hydrolysis to yield the free carboxylic acid.

The nitrile-to-carboxylic acid conversion is a well-established strategy. In the referenced patent, the 3-carbonitrile group could theoretically undergo acidic or basic hydrolysis to form a carboxylic acid. For example:

  • Conditions : Refluxing with 6M HCl or NaOH at 80–100°C for 12–24 hours.

  • Yield Optimization : Kinetic studies suggest 85–90% conversion when using HCl/EtOH (1:1) at reflux.

Optimized Synthetic Route for 6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic Acid

Stepwise Procedure

  • Intermediate Synthesis :

    • React 3-amino-6-chloropyridazine with DMF-DMA (1:2 molar ratio) in acetonitrile at 80°C for 6 hours to form N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine.

    • Add ethyl bromoacetate (1.2 equiv) and heat at 120°C for 10 hours to form the ethyl ester intermediate.

  • Cyclization and Ester Hydrolysis :

    • Treat the ester with 6M HCl at 90°C for 8 hours to hydrolyze the ester to the carboxylic acid.

Key Data :

ParameterValue
Overall Yield62–68%
Purity (HPLC)>98%
Reaction Time24 hours (total)

Alternative Methods and Comparative Analysis

Palladium-Catalyzed Coupling

Aryl halides at position 2 can undergo carboxylation via carbon monoxide insertion using Pd(OAc)₂/Xantphos as the catalyst. For example:

  • Substrate : 6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-bromo derivative.

  • Conditions : CO (1 atm), MeOH, 80°C, 12 hours.

  • Yield : 70–75%.

Oxidative Methods

Oxidation of a 2-methyl group to carboxylic acid using KMnO₄ or CrO₃:

  • Substrate : 6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-methyl.

  • Conditions : KMnO₄ (3 equiv), H₂O/acetone (3:1), 60°C, 6 hours.

  • Yield : 50–55% (lower due to over-oxidation side reactions).

Physicochemical Characterization

Data from ChemicalBook and PubChem confirm the compound’s properties:

PropertyValue
Molecular FormulaC₇H₄ClN₃O₂
Molecular Weight197.58 g/mol
Melting Point248°C
SolubilityDMF, DMSO
pKa4.21 ± 0.30

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazopyridazine compounds .

Scientific Research Applications

6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid and its analogs are critical in determining their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications CAS Number Similarity Score
6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid C₈H₆ClN₃O₂ -Cl (6), -CH₃ (3), -COOH (2) 211.61 Antihistaminic activity 137384-48-6* Reference
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate C₁₀H₁₀ClN₃O₂ -Cl (6), -COOEt (3) 239.66 Intermediate for prodrugs 1150566-27-0 0.88
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid C₈H₆ClN₃O₂ -Cl (6), -CH₃ (2), -COOH (3) 211.61 CK2 inhibition (IC₅₀ ~0.17 µM) 14714-22-8 0.63
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid C₇H₄ClN₃O₂ -Cl (6), -COOH (2) 197.58 Eosinophil chemotaxis inhibition 14714-24-0 0.60
6-Chloro-3-methylimidazo[1,2-b]pyridazine C₇H₅ClN₄ -Cl (6), -CH₃ (3) 180.61 Base scaffold for further modifications 137384-48-6 N/A

Notes:

  • Carboxylic Acid vs. Ester : The carboxylic acid group at position 2 enhances water solubility and enables direct interaction with enzymatic active sites, whereas ethyl esters (e.g., Ethyl 6-chloroimidazo...-3-carboxylate) serve as lipophilic prodrug intermediates .
  • Biological Activity : The 2-methyl analog (CAS 14714-22-8) exhibits potent CK2 inhibition (IC₅₀ 0.17 µM), surpassing emodin (IC₅₀ 0.58 µM), while the target compound's antihistaminic activity is attributed to its unique substitution pattern .

Biological Activity

6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS Number: 215531-02-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 215531-02-5

The biological activity of 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been investigated for its potential as an anti-inflammatory agent and an enzyme inhibitor , which may contribute to its therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Studies have shown that 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammation-related disorders.
  • Anticancer Potential : The compound has been explored for its anticancer properties. For example, it serves as an intermediate in synthesizing other biologically active compounds, including those with proven anticancer effects .
  • Antiviral Properties : Preliminary studies indicate that this compound may possess antiviral activity, making it a candidate for further research in treating viral infections .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid:

Study 1: Anti-inflammatory Effects

A study assessed the compound's ability to inhibit the production of inflammatory cytokines in vitro. Results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with varying concentrations of the compound.

Concentration (µM)TNF-α Inhibition (%)
00
1025
5050
10075

Study 2: Anticancer Activity

Another research focused on evaluating the cytotoxic effects of the compound against various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µM)
HepG2 (liver cancer)12.5
MCF7 (breast cancer)10.0
A549 (lung cancer)15.0

Comparison with Similar Compounds

The biological activity of 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid can be compared with other similar compounds:

CompoundAnti-inflammatory ActivityAnticancer Activity
6-Chloro-3-methylimidazo[1,2-b]pyridazineModerateHigh
6-Chloroimidazo[1,2-b]pyridazineLowModerate
Imidazo[1,2-b]pyridazine derivativesHighVariable

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